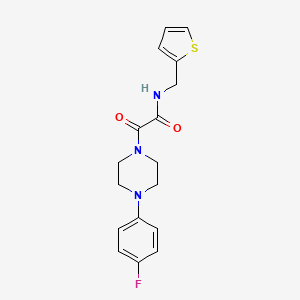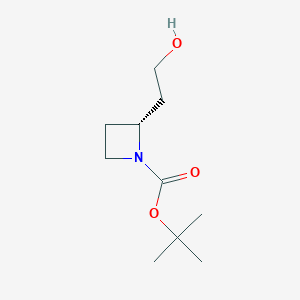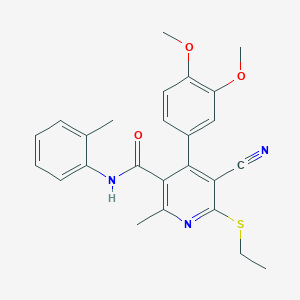
2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorophenyl group, a thiophenyl group, and an acetamide group.
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its constituent parts, including the piperazine ring, the fluorophenyl group, the thiophenyl group, and the acetamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could influence its solubility in various solvents, while the fluorophenyl group could affect its reactivity .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and showed higher anticancer activity than their precursors. These compounds demonstrated significant cytotoxic activity against breast cancer T-47D cell line, with certain derivatives showing inhibitory activity comparable to sorafenib, a known anticancer drug. The arrest of cell cycle occurred at S phase, indicating their potential as antiproliferative agents (Hassan et al., 2021).
Antimicrobial Activity
Novel piperazinylaryloxazolidinones possessing heteroaryl groups were designed, synthesized, and their in vitro antibacterial activities evaluated. Certain compounds showed superior antibacterial activities than linezolid, a standard antibiotic, and were active against linezolid-resistant Staphylococcus aureus strains, highlighting their potential in addressing antibiotic resistance (Srivastava et al., 2008).
Anticonvulsant Properties
Compounds derived from 2-(1,3-dioxoisoindolin-2-yl)-, 2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl-) and (3,5-dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-acetic acid were synthesized and demonstrated significant anticonvulsant properties. Notably, a molecule with a structure similar to the compound of interest showed protection in electrically induced seizures, suggesting its potential as a treatment for epilepsy (Kamiński et al., 2011).
Cardiovascular Effects
SL65.0472, a compound with a structure related to the chemical of interest, showed potent antiplatelet and antithrombotic activity in various animal models, suggesting its utility in cardiovascular disease management. It inhibited 5-HT-induced platelet activation and reduced thrombus formation, indicating its potential as a therapeutic agent for thrombosis-related conditions (Berry et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-5-14(6-4-13)20-7-9-21(10-8-20)17(23)16(22)19-12-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFMIZSWDLCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)
![Methyl 4-[(isopropylsulfamoyl)methyl]benzoate](/img/structure/B2653919.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)





![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
